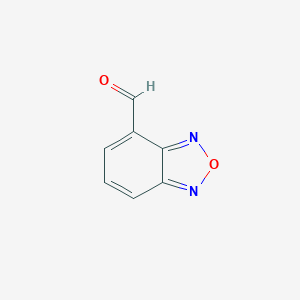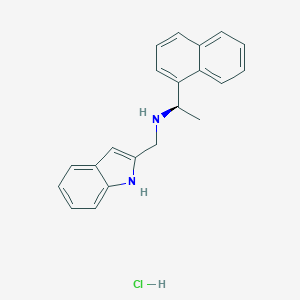
3-氨基吡啶酸乙酯
描述
Synthesis Analysis
The synthesis of ethyl 3-aminopicolinate and related compounds involves several key strategies, including condensation reactions, ring-opening polymerizations, and cycloadditions. For instance, poly(amino acid) end-capped poly(ethylene glycol) and poly(2-methyl-2-oxazoline) have been synthesized using amino-terminated derivatives in the presence of urea, showcasing the incorporation of amino-functionalized compounds into polymers (Obeid & Scholz, 2011).
Molecular Structure Analysis
The molecular structure of ethyl 3-aminopicolinate derivatives influences their chemical reactivity and physical properties. X-ray diffraction and spectroscopic methods such as FTIR and NMR are commonly used to determine these structures. For example, the structure and regioselectivity of cycloaddition products have been studied, indicating the importance of molecular conformation in chemical reactivity (Chaimbault et al., 1999).
Chemical Reactions and Properties
Ethyl 3-aminopicolinate participates in various chemical reactions, including cycloadditions, which are facilitated by microwave irradiation for the synthesis of new compounds like ethyl 4-cyano-2-oxazoline-4-carboxylates. These reactions are highly regioselective and yield products with moderate diastereoisomeric ratios (Fraga-Dubreuil, Chérouvrier, & Bazureau, 2000).
Physical Properties Analysis
The physical properties of ethyl 3-aminopicolinate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in materials science and pharmaceutical formulations. These properties can be tailored by modifying the molecular structure, as demonstrated in studies on the self-assembly of block copolymers in water, which associate into particles with specific hydrodynamic radii based on their molecular weight and architecture (Obeid & Scholz, 2011).
科学研究应用
用于研究噻唑并[3,2a]嘧啶甲醇胺的结构和反应 (Campaigne 等人,1981)。
在研究 Hammick 环化反应的机理中发挥作用 (Bohn 等人,1994)。
3-氨基吡啶酸乙酯参与合成 N-(2-吡啶基)氰基乙酰胺及其异构体 N-(2-吡啶基)氰基乙酰胺 (Dorokhov 等人,1990)。
用于由硝基芳烃和受保护的氨基巴豆酸乙酯合成取代的 3-氨基喹啉 (Bujok 等人,2010)。
它作为一种新型的人类 MCH 受体 1 拮抗剂,影响饮食诱导肥胖大鼠的摄食量 (Kasai 等人,2012)。
它增加了外周组织的糖异生底物供应,并抑制肝细胞中的磷酸烯醇丙酮酸羧激酶 (Chen & Lardy, 1984)。
3-氨基吡啶酸乙酯刺激谷氨酰胺清除并形成分离的狗肾小管中的各种化合物 (Durozard & Baverel, 1983)。
它已证明具有抗氧化和抗炎特性 (Chakraborty & Joy, 2019)。
3-氨基吡啶酸乙酯已被用作 DNA 和蛋白质的基质辅助激光解吸/电离的基质 (Taranenko 等人,1994)。
它还因其潜在的抗菌和抗真菌活性而闻名 (Desai 等人,2007)。
安全和危害
The safety information available indicates that Ethyl 3-aminopicolinate has some hazards associated with it. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
ethyl 3-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDRDUIRSZRBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340482 | |
| Record name | Ethyl 3-aminopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminopicolinate | |
CAS RN |
27507-15-9 | |
| Record name | Ethyl 3-aminopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

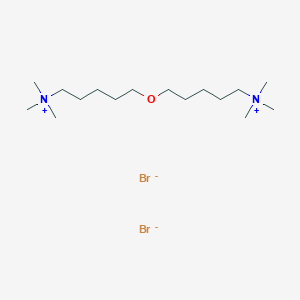

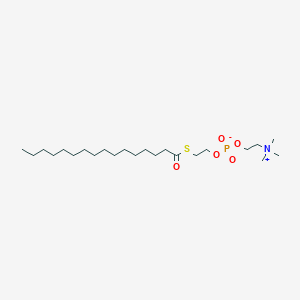

![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)


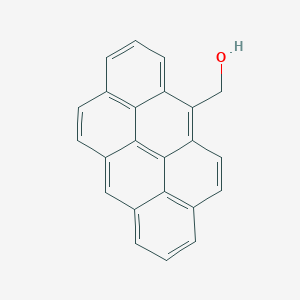

![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)
